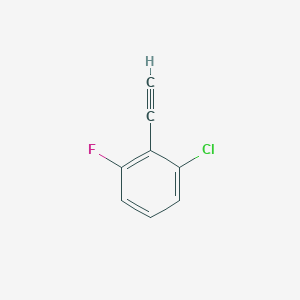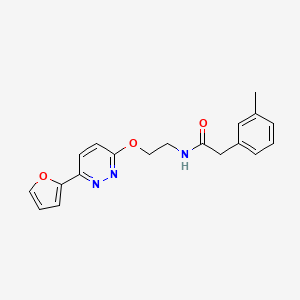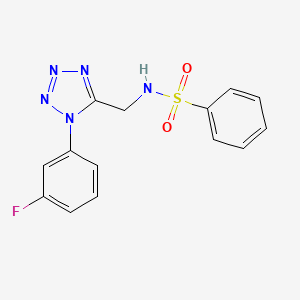
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides, such as the one you mentioned, are used as antibacterial drugs for decades . They have a wide range of biological applications in medicine and as pesticides . In recent years, it is found that sulfonamides have more extensive biological activities. Thus, sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is done by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .科学的研究の応用
Antibacterial Applications
Sulfonamides, including compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, have been used as antibacterial drugs for decades. Their mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition prevents bacteria from synthesizing the folic acid necessary for their growth and replication .
Antitumor Activity
Recent studies have shown that sulfonamide compounds exhibit significant antitumor activities. They can interfere with tumor cell adhesion, migration, and proliferation. Some sulfonamides have been found to inhibit carbonic anhydrase IX, a protein overexpressed in several types of cancer cells, thereby disrupting the pH regulation in tumor tissues .
Antidiabetic Effects
Sulfonamides have also been explored for their antidiabetic effects. They may act on different targets within the metabolic pathways to help regulate blood sugar levels. For instance, some sulfonamides have been identified as potent inhibitors of alpha-glucosidase, an enzyme that breaks down carbohydrates in the intestine .
Antiviral Properties
The compound’s structural features, such as the tetrazole ring, may contribute to its antiviral properties. Tetrazoles have been known to mimic the structure of nucleic acids and can potentially interfere with viral replication processes. This makes them candidates for the development of new antiviral drugs .
Anti-Cancer Mechanisms
Sulfonamides like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide have shown promise in anti-cancer therapy. They can inhibit enzymes that are essential for cancer cell survival, such as tyrosine kinases, and have been involved in clinical trials for their efficacy against various cancers .
Physicochemical Property Analysis
The compound’s physicochemical properties, such as its electrostatic potential and frontier molecular orbitals, have been analyzed using Density Functional Theory (DFT). These properties are crucial for understanding the compound’s reactivity and stability, which is essential for its application in drug design .
Conformational Stability Studies
DFT studies have also been used to investigate the conformational stability of the compound. Identifying stable conformers is important for predicting the compound’s behavior in biological systems and its potential interactions with biological targets .
Material Chemistry Applications
While not directly related to the compound , structurally similar sulfonamides have been used in material chemistry. They serve as donor units in electronic materials due to their electrical and optical properties. This suggests potential research avenues for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide in material science applications .
特性
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-11-5-4-6-12(9-11)20-14(17-18-19-20)10-16-23(21,22)13-7-2-1-3-8-13/h1-9,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLMKKRGZHJLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

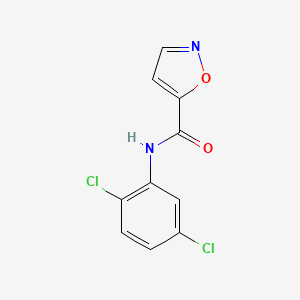

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)
![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)

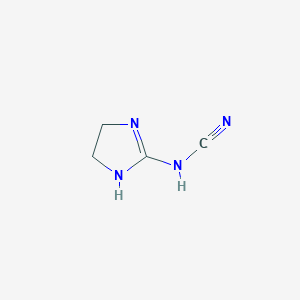
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide](/img/structure/B2358712.png)
![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2358715.png)
![1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea](/img/structure/B2358716.png)
